molecular formula C18H18ClN3O2S B2580565 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole CAS No. 256458-64-7

4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole

Cat. No.: B2580565
CAS No.: 256458-64-7
M. Wt: 375.87
InChI Key: WHQYCKQDRFLWRV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1H-indole is a heterocyclic compound featuring an indole core linked to a piperazine moiety substituted with a 4-chlorophenylsulfonyl group. Its molecular formula is C₁₈H₁₇ClN₃O₂S, with a molecular weight of 394.86 g/mol .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c19-14-4-6-15(7-5-14)25(23,24)22-12-10-21(11-13-22)18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYCKQDRFLWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions primarily involving its sulfonyl, piperazine, and indole moieties:

1.1 Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the 4-chlorophenyl ring undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Reacts with aqueous NaOH to yield sulfonic acid derivatives.

  • Aminolysis : Reacts with amines (e.g., methylamine) to form sulfonamides.

1.2 Deprotection of the Piperazine Ring
The secondary amines in the piperazine ring can be alkylated or acylated:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Reacts with acetyl chloride to produce N-acetylated derivatives.

1.3 Electrophilic Substitution on the Indole Ring
The indole ring undergoes electrophilic substitution at the 3-position due to its electron-rich pyrrole-like structure:

  • Nitration : Forms 3-nitroindole derivatives using HNO₃/H₂SO₄.

  • Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to yield 3-haloindoles .

Reagents and Reaction Conditions

Key reagents and conditions for these reactions include:

Reaction Type Reagents Conditions Major Products
Sulfonyl hydrolysisNaOH (aq), H₂OReflux, 6–8 hours4-Chlorobenzenesulfonic acid
Piperazine alkylationMethyl iodide, K₂CO₃DMF, 60°C, 12 hoursN-Methylpiperazine derivative
Indole nitrationHNO₃, H₂SO₄0–5°C, 1 hour3-Nitroindole analog

Stability and Side Reactions

3.1 Thermal Decomposition
At temperatures >200°C, the sulfonyl group decomposes, releasing SO₂ gas and forming chlorophenyl-piperazinyl indole residues .

3.2 Acid-Catalyzed Rearrangement
In concentrated HCl, the piperazine ring may undergo ring-opening to form linear diamines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that compounds similar to 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of tumor cells and induce apoptosis in cancer cell lines. A study highlighted that certain indole-based compounds selectively target malignant cells while sparing healthy cells, making them promising candidates for cancer therapy .

1.2 Kinase Inhibition
The compound has demonstrated inhibitory effects on various receptor tyrosine kinases, which are crucial in cancer progression and angiogenesis. Specifically, it inhibits kinases such as VEGFR, PDGFR, and EGFR, which are implicated in tumor growth and metastasis . This inhibition suggests potential use in developing targeted cancer therapies.

Antibacterial Properties

2.1 Enzyme Inhibition
Studies have shown that derivatives of sulfonamide compounds, including those with piperazine moieties, possess antibacterial activity through enzyme inhibition mechanisms. For example, compounds related to this compound have been evaluated for their ability to inhibit urease and acetylcholinesterase, which are important targets in treating bacterial infections .

Neuropharmacological Applications

3.1 Central Nervous System Targets
The compound's structural similarity to known neuropharmacological agents allows it to interact with various receptors in the central nervous system. For instance, derivatives have been tested for their affinity toward the 5-HT6 receptor, which is associated with conditions like obesity and depression . This opens avenues for developing treatments for neurological disorders.

Synthetic Pathways and Derivatives

4.1 Synthesis Techniques
The synthesis of this compound involves multiple steps that can include the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions to yield the desired compound . Understanding these synthetic pathways is crucial for optimizing production and exploring structural modifications that may enhance bioactivity.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 Values (µM)Reference
AnticancerIndole DerivativesVaries
Kinase InhibitionThis compoundLow nanomolar
AntibacterialSulfonamide DerivativesVaries
Neuropharmacological5-HT6 Receptor AffinityPoor affinity

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining various indole derivatives' effects on HT29 colon cancer cells, it was found that specific compounds induced G1 phase arrest and apoptosis effectively. The selectivity towards malignant cells highlights the therapeutic potential of indole-based structures like this compound .

Case Study 2: Kinase Inhibition
A patent described the synthesis of compounds that inhibit multiple receptor tyrosine kinases associated with angiogenesis and tumor growth. The findings suggest that similar structures could be developed into potent anticancer agents targeting these pathways .

Mechanism of Action

The mechanism of action of 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, while the piperazine ring can enhance its binding affinity and selectivity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

6-(4-Methylpiperazin-1-yl)-1H-Indole

  • Molecular Formula : C₁₃H₁₇N₃
  • Key Differences: Replaces the 4-chlorophenylsulfonyl group with a methyl group on the piperazine ring.
  • Implications :
    • The methyl group may decrease steric hindrance but reduce binding affinity to sulfonyl-sensitive targets (e.g., serotonin receptors).
    • Lower molecular weight (227.30 g/mol) suggests improved solubility but reduced lipophilicity compared to the target compound .

2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-Ethanol

  • Molecular Formula : C₁₂H₁₆ClN₃O₃S
  • Key Differences: Replaces the indole core with an ethanol group. Retains the 4-chlorophenylsulfonyl-piperazine moiety.
  • Safety data (GHS) indicate moderate toxicity (H302: harmful if swallowed), suggesting metabolic pathways differ from indole-containing analogs .

5-Chloroisoxazolo[4,5-b]pyridin-3-Amine

  • Molecular Formula : C₆H₄ClN₃O
  • Key Differences :
    • Features an isoxazolopyridine core instead of indole.
    • Lacks the piperazine-sulfonyl group.
  • Implications :
    • The fused isoxazole-pyridine system may enhance rigidity and selectivity for kinase targets.
    • Lower molecular weight (185.57 g/mol) and absence of sulfonyl groups suggest distinct pharmacokinetic profiles .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1H-indole C₁₈H₁₇ClN₃O₂S 394.86 Indole, sulfonyl, chlorophenyl High lipophilicity, aromaticity
6-(4-Methylpiperazin-1-yl)-1H-indole C₁₃H₁₇N₃ 227.30 Indole, methyl-piperazine Moderate solubility, lower stability
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol C₁₂H₁₆ClN₃O₃S 341.79 Ethanol, sulfonyl, chlorophenyl Hydrophilic, moderate toxicity
5-Chloroisoxazolo[4,5-b]pyridin-3-amine C₆H₄ClN₃O 185.57 Isoxazolopyridine, amine Rigid structure, kinase selectivity

Research Findings and Implications

  • Target Compound Advantages: The 4-chlorophenylsulfonyl group enhances metabolic stability compared to methylated analogs (e.g., 6-(4-Methylpiperazin-1-yl)-1H-indole) . Indole’s aromaticity may facilitate interactions with serotonin or dopamine receptors, unlike ethanol or isoxazole derivatives .
  • Limitations :
    • Higher molecular weight and lipophilicity could limit blood-brain barrier penetration compared to smaller analogs .
    • Synthetic complexity due to multiple substituents may reduce scalability .

Biological Activity

The compound 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperazine moiety and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidepressant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22ClN3O4SC_{18}H_{22}ClN_{3}O_{4}S. The presence of a sulfonamide group is particularly noteworthy as it has been linked to various pharmacological effects, including antibacterial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties . The following table summarizes the antimicrobial activity of related compounds:

Compound NameStructure FeaturesBiological Activity
1-(3-Chlorophenyl)sulfonyl]-4-(1-piperazinyl)-1H-indoleContains piperazine and sulfonamideAntimicrobial
4-(Chlorophenylsulfonyl)piperazineSimilar piperazine coreAntidepressant
6-Methylpyridinone derivativesPyridine ring with varied substitutionsAnti-inflammatory

The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting its potential as an effective antimicrobial agent .

Antidepressant Effects

The piperazine moiety in the compound is associated with antidepressant effects. Studies suggest that similar compounds can modulate serotonin levels in the brain, which is crucial for mood regulation. The mechanism of action may involve the inhibition of serotonin reuptake, enhancing its availability in synaptic clefts .

Anticancer Potential

Emerging evidence suggests that the compound may possess anticancer properties . Research has indicated that derivatives of indole and piperazine can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • A study published in Frontiers in Chemistry highlighted that derivatives with similar structural features exhibited significant anticancer activity against human cancer cell lines .
  • Another investigation demonstrated that compounds with sulfonamide groups effectively inhibited bacterial growth, with IC50 values indicating strong potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole, and what purification techniques are critical for high yield?

  • Methodological Answer : The synthesis typically involves a multi-step process: (1) sulfonylation of piperazine with 4-chlorobenzenesulfonyl chloride, followed by (2) coupling with 1H-indole derivatives via nucleophilic substitution. Key purification steps include column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol. For purity validation, reverse-phase HPLC with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) is recommended to resolve byproducts .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles, as demonstrated in analogous sulfonamide-piperazine structures .

Q. How does the compound’s electronic configuration influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : Computational methods like Density Functional Theory (DFT) can model the electron density distribution, highlighting nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect stabilizes the piperazine ring, while the indole nitrogen’s lone pairs may participate in hydrogen bonding. These properties guide derivatization strategies for target engagement .

Advanced Research Questions

Q. What systematic approaches are used to investigate structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : SAR studies require:

  • Step 1 : Synthesize analogs with modifications to the indole core, sulfonyl group, or piperazine substituents.
  • Step 2 : Evaluate bioactivity (e.g., enzyme inhibition, receptor binding) using standardized assays (e.g., fluorescence polarization for kinase targets).
  • Step 3 : Correlate structural changes (e.g., logP, steric bulk) with activity trends using multivariate regression analysis. Computational docking (e.g., AutoDock Vina) can predict binding poses to prioritize synthetic targets .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Contradictions may arise from poor pharmacokinetics (PK) or off-target effects. Strategies include:

  • PK Profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays).
  • Tissue Distribution Studies : Use radiolabeled compounds or LC-MS/MS to quantify drug levels in target organs.
  • Mechanistic Validation : Employ knockout models or RNAi to confirm target relevance in vivo .

Q. What advanced analytical methods optimize quantification of this compound in biological matrices?

  • Methodological Answer : For complex matrices (e.g., plasma):

  • Sample Prep : Solid-phase extraction (C18 columns) to remove interferents.
  • HPLC Optimization : Use a C8 column with a mobile phase of acetonitrile/ammonium formate (pH 3.0) for enhanced peak resolution.
  • Detection : Tandem MS (MRM mode) for sensitivity (LOD < 1 ng/mL). Calibration curves must account for matrix effects via standard addition .

Q. What computational strategies predict the compound’s potential off-target interactions?

  • Methodological Answer : Leverage cheminformatics tools:

  • Similarity Searching : Compare structural fingerprints (Tanimoto coefficient >0.85) against databases like ChEMBL.
  • Phylogenetic Analysis : Identify conserved binding pockets across protein families (e.g., GPCRs, kinases).
  • Machine Learning : Train models on known adverse effect data to flag high-risk derivatives .

Methodological Considerations for Reproducibility

  • Crystallization Conditions : For X-ray studies, slow evaporation from DMSO/water (1:1) yields diffraction-quality crystals. Monitor crystal packing to avoid polymorphic variations .
  • Assay Validation : Include positive controls (e.g., known inhibitors) and triplicate runs to minimize inter-lab variability. Document buffer compositions and incubation times rigorously .

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